N-(2,4-dimethoxyphenyl)-2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a dimethoxyphenyl group with a pyrimidoindole core, linked via a sulfanylacetamide moiety. Its intricate structure suggests potential utility in medicinal chemistry, particularly in the development of novel therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidoindole core, followed by the introduction of the dimethoxyphenyl group and the sulfanylacetamide linkage. Common reagents used in these steps include various halogenated intermediates, organometallic reagents, and coupling agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The development of robust quality control measures would be essential to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry: This compound can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Biology: Its unique structure may interact with biological targets, making it a candidate for studying enzyme inhibition, receptor binding, or other biochemical processes.
Medicine: The compound’s potential therapeutic properties could be investigated for the development of new drugs, particularly in areas such as oncology, neurology, or infectious diseases.
Industry: Its chemical reactivity and stability may make it useful in various industrial applications, such as materials science or catalysis.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
DNA Intercalation: The compound’s planar structure may allow it to intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- **N-(2,4-dimethoxyphenyl)-2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide shares structural similarities with other pyrimidoindole derivatives, such as:
This compound analogs: These compounds may have variations in the substituents on the aromatic rings or the acetamide linkage, affecting their chemical and biological properties.
Pyrimidoindole-based inhibitors: These compounds are often investigated for their potential as enzyme inhibitors or receptor modulators.
Uniqueness
This compound stands out due to its specific combination of functional groups and structural features, which may confer unique reactivity and biological activity
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(8-methoxy-5-methyl-4-oxo-3-propylpyrimido[5,4-b]indol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O5S/c1-6-11-29-24(31)23-22(17-12-15(32-3)8-10-19(17)28(23)2)27-25(29)35-14-21(30)26-18-9-7-16(33-4)13-20(18)34-5/h7-10,12-13H,6,11,14H2,1-5H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUGKMSANWCUBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=C(C=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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